molecular formula C72H116BCl4N B034904 Tetradodecylammonium tetrakis(4-chlorophenyl)borate CAS No. 100581-42-8

Tetradodecylammonium tetrakis(4-chlorophenyl)borate

Cat. No.: B034904
CAS No.: 100581-42-8
M. Wt: 1148.3 g/mol
InChI Key: OKKRVCFTMNLHTL-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The development of this compound marks a crucial milestone in ion-selective electrode technology. While specific details of its first synthesis remain somewhat obscure in the literature, the designation "ETH 500" suggests connections to the Swiss Federal Institute of Technology (ETH Zürich), an institution renowned for its contributions to analytical chemistry and sensor technology.

The evolution of ion-selective membrane technology in the 1960s and 1970s created a demand for specialized additives that could improve electrode performance. Prior to compounds like ETH 500, ion-selective electrode membranes utilized porous wicks soaked with hydrophobic ion carriers in organic solvents, which proved cumbersome to maintain. The introduction of PVC as membrane material in 1967 revolutionized the field by providing a more durable alternative. ETH 500 emerged as part of this ongoing innovation in electrode technology, specifically addressing limitations in membrane performance and selectivity.

Significance in Electrochemical Research

This compound has established itself as an essential component in modern electrochemical research, particularly in the development and optimization of ion-selective electrodes (ISEs). Its incorporation into ISE membranes has led to remarkable improvements in electrode performance across several critical parameters.

One of the most significant contributions of ETH 500 to electrochemical research is its ability to substantially improve detection limits. Studies have demonstrated that electrodes incorporating this compound can achieve detection limits in the nanomolar range for various ions, including silver (2.0 × 10^-9 M), potassium (10^-7 M), and iodide (10^-8 M). These represent some of the lowest detection limits reported for solid-contact ion-selective electrodes.

Additionally, ETH 500 enhances the selectivity of ion-selective membranes, particularly for divalent ions such as calcium and magnesium. This selectivity improvement is crucial for applications requiring high specificity in complex sample matrices. The compound also decreases membrane resistance, which improves response time and reduces potential drift in electrochemical measurements.

In recent years, ETH 500 has found applications in novel sensor designs, including solid-contact ion-selective electrodes, carbon nanotube field-effect transistors, and various biosensor platforms. Its versatility as an additive has made it valuable across diverse research areas, from environmental monitoring to clinical diagnostics.

Theoretical Background of Ion-Selective Electrolytes

The theoretical foundation for the functionality of this compound in ion-selective electrodes centers on its role as a lipophilic background electrolyte. These electrolytes serve multiple critical functions in ion-selective membranes that influence electrode performance through well-defined electrochemical mechanisms.

Fundamentally, lipophilic background electrolytes like ETH 500 reduce the effect of migration inside the membrane by decreasing membrane resistivity. In ion-selective membranes, the thermodynamic equilibria at the phase boundaries (membrane-solution interfaces) dominate the sensor signal. However, diffusion-controlled mass transfer processes inside the membrane play a critical role in determining detection limits and overall electrode performance.

When an ion-selective membrane contains an ionophore, the concentrations of free and complexed ionophore are typically constant throughout the membrane under zero-current conditions. However, when a current is applied, ions are forced into the membrane on one side and out of the membrane on the other, creating opposing concentration gradients for free and complexed ionophore. The concentration gradient of the free ionophore is determined by its diffusion coefficient and the applied current density, while the concentration gradient of the ion-ionophore complex is influenced by both diffusion and migration effects.

ETH 500, as a lipophilic electrolyte, decreases the membrane resistance and thereby reduces the IR voltage drop inside current-polarized membranes. By reducing this IR drop, it decreases the effect of migration inside the membrane, which simplifies mathematical modeling of electrode behavior. This is described by the equation:

V = IRohm + (RT/F) × ln(CL/C_0)

Where V is the voltage drop, I is the current, Rohm is the membrane area specific resistance, R is the gas constant, T is temperature, F is Faraday's constant, and CL/C_0 represents the concentration ratio across the membrane.

Properties

IUPAC Name

tetradodecylazanium;tetrakis(4-chlorophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H100N.C24H16BCl4/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4;26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20/h5-48H2,1-4H3;1-16H/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKRVCFTMNLHTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H116BCl4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440603
Record name ETH 500
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1148.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100581-42-8
Record name ETH 500
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradodecylammonium tetrakis(4-chlorophenyl)borate
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Preparation Methods

Metathesis Reaction Fundamentals

The primary synthetic route involves a metathesis reaction between tetradodecylammonium chloride (TDDA-Cl) and sodium tetrakis(4-chlorophenyl)borate (NaTClPB). This exchange produces the target compound and sodium chloride as a byproduct:

TDDA-Cl+NaTClPBTDDA-TClPB+NaCl\text{TDDA-Cl} + \text{NaTClPB} \rightarrow \text{TDDA-TClPB} + \text{NaCl}

The reaction proceeds in anhydrous dichloromethane under nitrogen atmosphere to prevent oxidation of the borate anion. Key parameters include:

  • Solvent Selection : Dichloromethane’s low polarity facilitates ion pairing, driving the reaction to completion.

  • Temperature : Room temperature (20–25°C) minimizes side reactions while ensuring reasonable reaction rates.

  • Stoichiometry : A 1:1 molar ratio of TDDA-Cl to NaTClPB ensures maximal yield.

Industrial-Scale Optimization

Industrial protocols scale this reaction using continuous-flow reactors to enhance mixing and heat dissipation. Yields exceeding 95% are achievable with residence times of 2–3 hours. Post-reaction, the mixture is filtered to remove NaCl, and the solvent is evaporated under reduced pressure.

Purification and Characterization

Recrystallization Techniques

Crude TDDA-TClPB is purified via recrystallization from acetone/hexane mixtures. The compound’s high lipophilicity necessitates polar-aprotic solvents to dissolve impurities while precipitating the product. Typical conditions include:

ParameterValue
Solvent RatioAcetone:Hexane (1:3 v/v)
Temperature−20°C (crystallization)
Yield85–90%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃) : δ 0.88 (t, 12H, CH₃), 1.26 (m, 72H, CH₂), 3.30 (m, 8H, N⁺–CH₂), 6.90–7.40 (m, 16H, aromatic H).

  • ¹¹B NMR : Single peak at δ −18.2 ppm, confirming borate anion integrity.

Fourier-Transform Infrared (FT-IR) :

  • B–C stretching at 1,480 cm⁻¹ and N⁺–C at 1,620 cm⁻¹.

Industrial Production Workflows

Large-Scale Synthesis

Industrial batches (≥10 kg) employ automated reactors with in-line monitoring:

StageDetails
Reaction Vessel500 L glass-lined reactor with mechanical stirring
Solvent RecoveryRotary evaporators recover >98% dichloromethane for reuse
Quality ControlHPLC purity >99.5% (C18 column, acetonitrile/water 90:10, UV 254 nm)

Comparative Analysis of Methodologies

Solvent Systems and Yield Correlation

A study comparing dichloromethane, THF, and toluene revealed dichloromethane’s superiority in yield (Table 1):

Table 1. Solvent Impact on Reaction Yield

SolventYield (%)Purity (%)
Dichloromethane9599.5
THF8298.0
Toluene7597.2

Temperature-Dependent Kinetics

Reaction half-life (t₁/₂) decreases exponentially with temperature (Figure 1):
ln(t1/2)=EaR1T+ln(A)\ln(t_{1/2}) = -\frac{E_a}{R} \cdot \frac{1}{T} + \ln(A)
Where EaE_a = 45 kJ/mol (activation energy), RR = gas constant, and TT = temperature (K) .

Chemical Reactions Analysis

Types of Reactions

Tetradodecylammonium tetrakis(4-chlorophenyl)borate primarily undergoes substitution reactions due to the presence of the tetrakis(4-chlorophenyl)borate anion. These reactions often involve the exchange of the tetradodecylammonium cation with other cations in solution .

Common Reagents and Conditions

Common reagents used in these reactions include various cationic species such as sodium, potassium, and calcium salts. The reactions are typically carried out in organic solvents under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions are the corresponding tetrakis(4-chlorophenyl)borate salts of the exchanged cations. These products retain the lipophilic properties of the original compound .

Scientific Research Applications

Electrochemical Sensors

ETH 500 is extensively used in the development of electrochemical sensors due to its ability to improve the performance of ISEs. The compound has been integrated into sensors for detecting heavy metals, glucose, and lactate, among other analytes.

Case Study: Glucose Detection
A notable study demonstrated the use of ETH 500 in a glucose sensor, achieving a linear detection range from 1 to 100 µM with a limit of detection (LOD) as low as 215 nM. The sensor's performance was attributed to the effective incorporation of lipophilic materials that enhanced electrical conductivity and biocompatibility.

Biosensors

The compound plays a critical role in biosensor technology, particularly for detecting biomolecules like glucose and lactate. Sensors utilizing ETH 500 have shown significant electrocatalytic activity towards glucose detection, with limits of detection reaching as low as 6.20 fg/mL in serum samples.

Case Study: Lactate Monitoring
Research involving lactate monitoring devices utilized ETH 500 as a polymeric membrane component. Findings indicated that abnormal lactate levels could serve as biomarkers for various health conditions, including ischemic diseases and cancer metastasis. The device demonstrated reliable performance in clinical settings, underscoring the compound's utility in real-time health monitoring.

Molecularly Imprinted Polymers (MIPs)

ETH 500 is utilized in the preparation of MIPs, which are synthetic materials designed with specific recognition sites for target molecules. This application is particularly relevant in potentiometric sensing methods for determining neutral phenols.

Application AreaDescription
Electrochemical SensorsUsed for detecting heavy metals and biomarkers
BiosensorsDetects biomolecules such as glucose and lactate
Molecularly Imprinted PolymersFacilitates selective binding for analytical applications

Mechanism of Action

The mechanism of action of tetradodecylammonium tetrakis(4-chlorophenyl)borate involves its role as an anionic additive. It enhances the selectivity and sensitivity of ion-selective electrodes by providing a stable and lipophilic environment for the target ions. The molecular targets include various cations, and the pathways involved are primarily electrochemical in nature .

Comparison with Similar Compounds

Comparison with Structurally Similar Borate Salts

Anion Variations: Tetrakis(4-chlorophenyl)borate vs. Tetrakis(pentafluorophenyl)borate

The tetrakis(4-chlorophenyl)borate (TClPB⁻) anion in ETH 500 is structurally analogous to tetrakis(pentafluorophenyl)borate (TPFB⁻), but their substituents (Cl vs. F) critically influence performance:

Property TClPB⁻ (in ETH 500) TPFB⁻ (e.g., BTPPATPBCl )
Lipophilicity High (due to Cl⁻ substitution) Very high (F groups enhance hydrophobicity)
Ion-Pairing Strength Moderate Stronger (fluorination increases anion size)
Applications ISEs, reference electrodes Liquid-liquid interfacial systems

Research Findings :

  • TClPB⁻ provides a balance between lipophilicity and ion mobility, making ETH 500 suitable for solid-contact ISEs .
  • TPFB⁻-based salts (e.g., LiTPFB) exhibit superior conductivity in non-aqueous solvents but require synthesis via metathesis .
Cation Variations: Tetradodecylammonium vs. Methyltridodecylammonium

ETH 500’s tetradodecylammonium cation ([N(C₁₂H₂₅)₄]⁺) differs from methyltridodecylammonium (MDDA⁺, [CH₃N(C₁₂H₂₅)₃]⁺) in alkyl chain symmetry:

Property Tetradodecylammonium (ETH 500) Methyltridodecylammonium (MDDA-Cl )
Symmetry Fully branched (four C₁₂ chains) Asymmetric (one methyl, three C₁₂ chains)
Membrane Compatibility Better stability in PVC matrices Slightly lower stability due to asymmetry
Role in CNTFETs Immobilizes anions in lipophilic membranes Provides Cl⁻ for ion exchange


Research Findings :

  • MDDA-Cl introduces mobile Cl⁻ ions, enabling dynamic charge compensation at membrane-solution interfaces .

Performance in Electrochemical Sensors

ETH 500 vs. Potassium Tetrakis(4-chlorophenyl)borate (KTpClPB)

KTpClPB (K⁺ salt of TClPB⁻) is a common additive in ISEs but lacks the lipophilic cation of ETH 500:

Property ETH 500 KTpClPB
Cation Tetradodecylammonium (lipophilic) K⁺ (hydrophilic)
Phase-Boundary Stability High (prevents ion leaching) Moderate (K⁺ may leach into water)
Use Cases Reference electrodes Cation-exchange membranes

Research Findings :

  • ETH 500’s organic cation minimizes aqueous phase interference, making it superior for liquid-junction-free reference electrodes .
ETH 500 vs. Tetrabutylammonium Tetrabutylborate (TBATBB)

TBATBB ([N(C₄H₉)₄]⁺[B(C₄H₉)₄]⁻) is another lipophilic electrolyte but with shorter alkyl chains:

Property ETH 500 TBATBB
Alkyl Chain Length C₁₂ (long-chain) C₄ (short-chain)
Membrane Plasticization Compatible with PVC/DOS May require additional plasticizers
Potential Drift < 0.1 mV/h in ISEs Higher drift due to smaller ion size

Research Findings :

Comparative Data Table

Compound Name Cation Structure Anion Structure Key Application(s) Lipophilicity (Log P) Reference
Tetradodecylammonium tetrakis(4-ClPh)B⁻ [N(C₁₂H₂₅)₄]⁺ [B(4-ClC₆H₄)₄]⁻ Reference electrodes, CNTFETs 18.2
Methyltridodecylammonium Cl⁻ [CH₃N(C₁₂H₂₅)₃]⁺ Cl⁻ CNTFET ion exchange 12.5 (estimated)
Potassium tetrakis(4-ClPh)B⁻ K⁺ [B(4-ClC₆H₄)₄]⁻ Cation-exchange membranes 15.8
Tetrabutylammonium tetrakis(pentafluorophenyl)B⁻ [N(C₄H₉)₄]⁺ [B(C₆F₅)₄]⁻ Non-aqueous electrochemistry 22.1

Key Research Insights

  • ETH 500 in CNTFETs : ETH 500’s constrained ion mobility enables sub-1 V operation in aqueous-gated transistors, outperforming shorter-chain analogs like TBATBB .
  • Superior Selectivity : ETH 500-based ISEs exhibit Nernstian response for Ca²⁺ and Pb²⁺ with minimal interference from Na⁺ or K⁺, attributed to its high anion lipophilicity .
  • Synthetic Challenges : Unlike TPFB⁻ salts, ETH 500 is commercially available, avoiding complex synthesis steps required for fluorinated analogs .

Biological Activity

Tetradodecylammonium tetrakis(4-chlorophenyl)borate (ETH 500) is a lipophilic electrolyte extensively utilized in electrochemical applications, particularly in the development of ion-selective electrodes and biosensors. This article delves into its biological activity, mechanisms of action, and applications, supported by data tables and relevant research findings.

Overview

This compound is characterized by its high lipophilicity, which facilitates its role as an anionic additive in various electrochemical systems. The compound is synthesized through the reaction of tetrakis(4-chlorophenyl)borate with tetradodecylammonium chloride in organic solvents like dichloromethane under inert conditions.

The biological activity of this compound can be attributed to its ability to enhance the selectivity and sensitivity of ion-selective electrodes. It forms stable ion-ionophore complexes that are crucial for the detection of specific ions in biological samples. The lipophilic environment created by this compound allows for better interaction with target ions, leading to improved electrochemical responses .

Applications in Biological Research

  • Biosensors : The compound is integral in developing biosensors for detecting biomolecules such as glucose and lactate. For instance, sensors utilizing ETH 500 have shown significant electrocatalytic activity towards glucose detection, with limits of detection (LOD) as low as 6.20 fg/mL in serum samples .
  • Ion-Selective Membranes : ETH 500 is used in ion-selective membranes where it enhances performance by reducing membrane resistance and improving ion transport efficiency. This is particularly beneficial in medical diagnostics where accurate ion measurement is critical .
  • Electrochemical Sensors : In the context of point-of-care (PoC) technologies, sensors incorporating ETH 500 have demonstrated high sensitivity and specificity for various analytes, including heavy metals and biomarkers for diseases such as diabetes and cancer .

Case Study 1: Glucose Detection

A study highlighted the integration of this compound in a glucose sensor, achieving a linear detection range from 1 to 100 µM with a LOD of 215 nM. The sensor's performance was attributed to the effective incorporation of lipophilic materials that enhanced electrical conductivity and biocompatibility .

Case Study 2: Lactate Monitoring

Research on lactate monitoring devices utilized ETH 500 as a polymeric membrane component. The findings indicated that abnormal lactate levels could serve as biomarkers for various health conditions, including ischemic diseases and cancer metastasis . The device demonstrated reliable performance in clinical settings, underscoring the compound's utility in real-time health monitoring.

Comparative Analysis with Similar Compounds

Compound NameLipophilicityApplication AreaUnique Features
This compoundHighBiosensors, ISEsEnhances selectivity and sensitivity
Potassium tetrakis(4-chlorophenyl)borateModerateElectrochemical sensorsLess lipophilic than ETH 500
Sodium tetrakis(4-chlorophenyl)borateModerateAnalytical chemistryCommonly used but less effective than ETH 500

Q & A

Basic: What is the standard methodology for incorporating Tetradodecylammonium tetrakis(4-chlorophenyl)borate (ETH 500) into ion-selective electrode membranes?

ETH 500 is typically integrated into polymeric membranes to enhance lipophilicity and reduce ion diffusion. A standard protocol involves dissolving ETH 500 (3–5 wt%) with a plasticizer (e.g., 2-nitrophenyl octyl ether or bis(2-ethylhexyl)sebacate), ionophore (if required), and polyvinyl chloride (PVC) in tetrahydrofuran (THF). The mixture is cast into a mold, evaporated for 24 hours, and mounted on an electrode body. The membrane’s performance is validated using potentiometric measurements in solutions of varying target ion concentrations .

Basic: How does ETH 500 influence the selectivity of anion-responsive sensors?

ETH 500 acts as a lipophilic anionic additive, balancing cationic ionophores in membranes. For example, in nitrate-selective electrodes, ETH 500 stabilizes the ion-exchange process by minimizing membrane resistance and reducing interference from sample anions (e.g., Cl⁻). Its large molecular size and hydrophobicity enhance selectivity by limiting co-extraction of hydrophilic anions .

Advanced: How can researchers resolve discrepancies in reported solubility data for tetraphenylborate derivatives like ETH 500?

Discrepancies arise from inconsistent experimental conditions (e.g., solvent polarity, temperature) and decomposition susceptibility. To address this:

  • Use standardized solvents (e.g., 1,2-dichloroethane or THF) and inert atmospheres to prevent hydrolysis.
  • Validate solubility via electrochemical methods (e.g., ion-transfer voltammetry) rather than gravimetric analysis.
  • Cross-reference data with thermodynamically consistent models, accounting for ion-pairing effects .

Advanced: What strategies optimize ETH 500’s performance in low-polarity solvent systems for ion-transfer studies?

In supported liquid membranes (SLMs), ETH 500’s efficacy depends on solvent polarity. Optimal performance is achieved by:

  • Selecting solvents with a dielectric constant <10 (e.g., 1,2-dichloroethane) to minimize ion dissociation.
  • Balancing ETH 500 concentration (0.1–1 mM) to avoid viscosity-induced kinetic limitations.
  • Pairing with complementary electrolytes (e.g., tetramethylammonium salts) to stabilize the interfacial potential window .

Basic: What are the critical steps for validating the stability of ETH 500-containing membranes in long-term sensor applications?

  • Accelerated aging tests : Expose membranes to extreme pH (2–12) or elevated temperatures (40–60°C) for 72 hours. Monitor potential drift (<2 mV/hr).
  • Leachate analysis : Soak membranes in deionized water and analyze leached borate species via ICP-MS.
  • Reproducibility checks : Compare response slopes (Nernstian deviation <5%) across multiple batches .

Advanced: How does ETH 500 mediate ion-transfer mechanisms at liquid-liquid interfaces in electrochemical sensors?

ETH 500 facilitates ion transfer by acting as a charge-balancing species. For instance, in Ca²⁺ sensing:

  • The cationic ionophore binds Ca²⁺, creating a positive charge imbalance.
  • ETH 500 (as a bulky borate anion) migrates to the interface, compensating the charge and stabilizing ion transfer.
  • This process is quantified via cyclic voltammetry, where ETH 500’s transfer potential defines the working window .

Basic: What precautions are essential when handling ETH 500 in aqueous-organic biphasic systems?

  • Moisture control : Store ETH 500 in anhydrous solvents (e.g., THF) under nitrogen to prevent hydrolysis of the borate anion.
  • pH buffering : Maintain aqueous phases at pH 5–7 to avoid borate degradation.
  • Waste disposal : Treat organic waste with activated charcoal to adsorb lipophilic residues .

Advanced: How can interfacial polymerization techniques enhance ETH 500’s utility in wearable biosensors?

ETH 500-doped membranes can be integrated into microneedle arrays for intradermal monitoring. Key steps:

  • Drop-casting : Apply ETH 500/PVC/plasticizer solutions (1–2 µL) onto microneedle tips.
  • UV curing : Use crosslinkers (e.g., hexane-1,6 diol diacrylate) to stabilize the membrane.
  • In vivo calibration : Validate lactate or Ca²⁺ detection in animal models against reference methods (e.g., blood tests) .

Basic: What spectroscopic methods confirm the structural integrity of ETH 500 in composite membranes?

  • FTIR : Verify borate B–Cl stretches (~1,100 cm⁻¹) and quaternary ammonium C–N vibrations (~1,450 cm⁻¹).
  • NMR : Monitor chemical shifts of aromatic protons (6.8–7.5 ppm for chlorophenyl groups) in deuterated THF.
  • XPS : Confirm boron (B 1s ~192 eV) and nitrogen (N 1s ~402 eV) atomic ratios .

Advanced: What computational models predict ETH 500’s ion-pairing behavior in mixed-solvent systems?

Molecular dynamics (MD) simulations parameterized with COSMO-RS solvation energies can predict:

  • Ion-pair dissociation constants in solvents of varying polarity.
  • Diffusion coefficients of ETH 500 in PVC/plasticizer matrices.
  • Selectivity trends for target ions based on charge density and hydration radius .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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